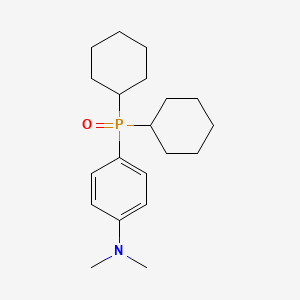
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide is a chemical compound with the empirical formula C20H32NP. It is known for its application as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide typically involves the reaction of 4-(dimethylamino)phenylphosphine with dicyclohexylchlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine form under specific conditions.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields the phosphine oxide, while reduction can regenerate the original phosphine compound .
Scientific Research Applications
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide exerts its effects involves its role as a ligand in catalytic processes. The phosphine oxide group coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic reaction and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Similar in structure but with diphenyl groups instead of dicyclohexyl groups.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands.
Uniqueness
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide is unique due to its specific combination of dicyclohexyl and dimethylamino groups, which impart distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
Properties
Molecular Formula |
C20H32NOP |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-dicyclohexylphosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H32NOP/c1-21(2)17-13-15-20(16-14-17)23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3 |
InChI Key |
ZPAKJRRKDCOGRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















